Safracin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Safracin B is a cyclic peptide antibiotic isolated from the marine bacterium Pseudomonas fluorescens []. Research on Safracin B focuses on its potential as a new weapon in the fight against antibiotic-resistant bacteria.

Antimicrobial Activity

Studies have shown that Safracin B exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, including some strains resistant to conventional antibiotics [, ]. This makes Safracin B a promising candidate for developing new antibiotics to combat the growing threat of multidrug-resistant bacteria.

Mechanism of Action

Research is ongoing to fully understand Safracin B's mechanism of action. However, some studies suggest it disrupts bacterial cell membranes, leading to cell death []. Understanding the mechanism of action is crucial for developing strategies to overcome potential resistance development by bacteria.

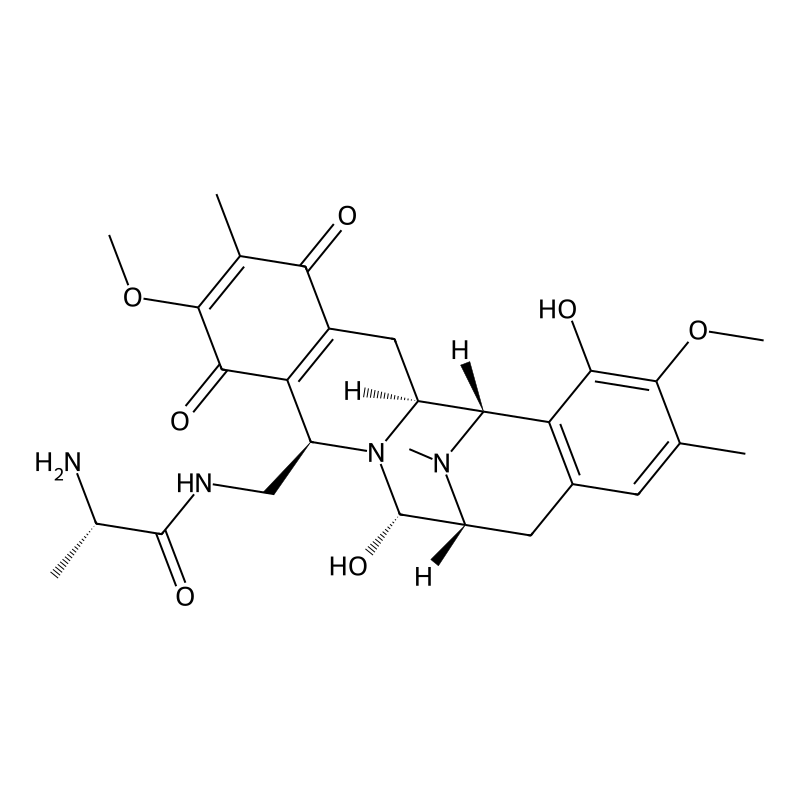

Safracin B is a novel antibiotic belonging to the saframycin family, primarily produced by the bacterium Pseudomonas fluorescens. Its chemical structure features a unique bisquinone core, which is characteristic of this class of compounds. Safracin B has garnered attention for its potent antitumor activity, particularly against various leukemia cell lines and melanoma, making it a promising candidate for cancer treatment. Compared to its counterpart, safracin A, Safracin B exhibits lower toxic and effective doses while significantly prolonging the lifespan of tumor-bearing mice .

The exact mechanism of Safracin B's antimicrobial activity remains under investigation. However, studies suggest it may disrupt bacterial cell membrane function [].

Safracin B's antitumor activity is believed to be linked to its interaction with DNA or RNA synthesis in cancer cells []. Further research is needed to fully understand its mechanism of action in this context.

Safracin B exhibits a broad spectrum of biological activities, particularly as an antitumor agent. It has demonstrated significant efficacy against various cancer cell lines, including L1210 and P388 leukemias and B16 melanoma. Studies indicate that it can effectively inhibit tumor growth and enhance survival rates in experimental models. Moreover, its antimicrobial properties further extend its potential applications in treating infections .

The synthesis of Safracin B can be achieved through both natural fermentation processes and synthetic methodologies. The natural production involves culturing Pseudomonas fluorescens under specific conditions to maximize yield. Synthetic approaches have also been developed, including stereocontrolled total synthesis techniques that enable the construction of the compound's complex structure in the laboratory setting. These methods allow for modifications that can enhance its therapeutic properties or facilitate the production of analogs .

Safracin B's primary applications lie in oncology and microbiology. Its potent antitumor activity makes it a candidate for developing new cancer therapies, particularly for types resistant to conventional treatments. Additionally, its antimicrobial properties suggest potential uses in treating bacterial infections, although current research primarily focuses on its anticancer capabilities .

Interaction studies involving Safracin B have revealed its mechanisms of action and potential synergies with other therapeutic agents. For instance, investigations into its interactions with DNA have highlighted how it disrupts replication processes in cancer cells. Furthermore, studies exploring combinations with other chemotherapeutic agents suggest enhanced efficacy when used in tandem with certain drugs, indicating a potential for combination therapies in clinical settings .

Several compounds share structural or functional similarities with Safracin B, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Safracin A | Bisquinone | Antitumor | Higher toxicity compared to Safracin B |

| Doxorubicin | Anthracycline | Antitumor | Widely used in chemotherapy |

| Mitomycin C | Antibiotic | Antitumor | Alkylating agent with different mechanism |

| Camptothecin | Alkaloid | Antitumor | Inhibits topoisomerase I |

Safracin B stands out due to its lower toxicity profile and effectiveness against specific tumor types compared to other compounds in this category . Its unique biosynthetic pathway also differentiates it from similar antibiotics.

Safracin B was first isolated in the early 1980s from the culture broth of Pseudomonas fluorescens strain A2-2, a soil bacterium collected in Tagawagun, Fukuoka, Japan. Researchers identified it as part of a novel antibiotic family characterized by a tetrahydroisoquinoline (THIQ) skeleton, distinct from previously known microbial metabolites. Initial purification involved ethyl acetate extraction followed by silica gel chromatography, yielding two major analogs: safracin A and B. The discovery marked a significant advancement in natural product chemistry, as its unique bicyclic framework differed from structurally related compounds like saframycins.

Taxonomic Classification of Producing Organisms

The primary producer, Pseudomonas fluorescens (reclassified as Pseudomonas poae PAM22 in recent taxonomic updates), belongs to the γ-proteobacteria class. Genomic analyses revealed that safracin B biosynthesis is strain-specific, with the gene cluster absent in phylogenetically related Pseudomonas species such as P. syringae or P. putida. Key differentiating features of safracin-producing strains include:

Ecologically, these strains occupy niches in soil and plant rhizospheres, where antibiotic production confers competitive advantages.

Ecological Role in Microbial Competition

Safracin B serves as a chemical weapon in microbial warfare, particularly against Gram-positive bacteria and fungal pathogens. In vitro studies demonstrate its efficacy against Bacillus cereus (MIC: 0.5 μg/mL) and Micrococcus luteus (MIC: 1.2 μg/mL). The compound disrupts competitor biofilms through DNA intercalation, a mechanism that synergizes with pyoverdine-mediated iron sequestration in Pseudomonas communities. Field observations in apple orchards revealed that safracin-producing P. orientalis F9 strains suppress Erwinia amylovora populations by 78% compared to non-producing variants.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Meyers E, Cooper R, Trejo WH, Georgopapadakou N, Sykes RB. EM5519, a new broad-spectrum antibiotic produced by Pseudomonas fluorescens. J Antibiot (Tokyo). 1983 Feb;36(2):190-3. PubMed PMID: 6403499.

3: Ikeda Y, Matsuki H, Ogawa T, Munakata T. Safracins, new antitumor antibiotics. II. Physicochemical properties and chemical structures. J Antibiot (Tokyo). 1983 Oct;36(10):1284-9. PubMed PMID: 6643278.

4: Cooper R, Unger S. Structure of the quinone antibiotic EM5519 and the behavior of quinones in fast atom bombardment mass spectrometry. J Antibiot (Tokyo). 1985 Jan;38(1):24-30. PubMed PMID: 3972725.

5: Ikeda Y, Shimada Y, Honjo K, Okumoto T, Munakata T. Safracins, new antitumor antibiotics. III. Biological activity. J Antibiot (Tokyo). 1983 Oct;36(10):1290-4. PubMed PMID: 6358171.

6: Okumoto T, Kawana M, Nakamura I, Ikeda Y, Isagai K. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice. J Antibiot (Tokyo). 1985 Jun;38(6):767-71. PubMed PMID: 4019320.